molecular formula C14H8F3N3OS B10829200 N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide

N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide

Cat. No.: B10829200
M. Wt: 323.29 g/mol
InChI Key: KJUHTNCFAKBKTM-UHFFFAOYSA-N
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Description

The chemical compound N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide is known for its potent and selective antagonistic properties towards a specific class of G protein-coupled receptors called P2Y1 receptors. This compound has a molecular formula of C14H8F3N3OS and a molecular weight of 323.3.

Preparation Methods

The synthesis of N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide involves several steps. One common method includes the reaction of 6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine with benzoyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its selective antagonistic properties towards P2Y1 receptors make it valuable in studying cellular signaling pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of diseases where P2Y1 receptors play a role.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide exerts its effects involves its interaction with P2Y1 receptors. By binding to these receptors, it inhibits their activity, thereby modulating the associated signaling pathways. This can affect various cellular processes, including platelet aggregation and vascular tone regulation.

Comparison with Similar Compounds

N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide can be compared with other compounds that target P2Y1 receptors, such as:

    MRS2179: Another P2Y1 receptor antagonist, but with a different chemical structure.

    BPTU: A selective P2Y1 receptor antagonist with distinct pharmacological properties.

The uniqueness of this compound lies in its specific trifluoromethyl and thiazolopyridine moieties, which contribute to its high selectivity and potency.

Properties

Molecular Formula

C14H8F3N3OS

Molecular Weight

323.29 g/mol

IUPAC Name

N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide

InChI

InChI=1S/C14H8F3N3OS/c15-14(16,17)11-6-10-9(7-18-11)19-13(22-10)20-12(21)8-4-2-1-3-5-8/h1-7H,(H,19,20,21)

InChI Key

KJUHTNCFAKBKTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=CN=C(C=C3S2)C(F)(F)F

Origin of Product

United States

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